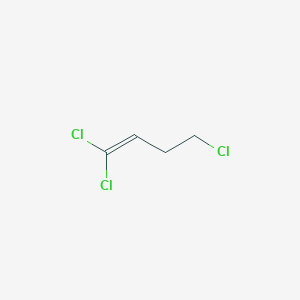
1,1,4-Trichlorobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Trichlorobut-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C4H5Cl3 and its molecular weight is 159.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Properties
- Molecular Formula : C4H5Cl3
- Molecular Weight : 157.44 g/mol
- Boiling Point : Approximately 130 °C
- Density : 1.38 g/cm³
Synthesis of Functionalized Compounds
1,1,4-Trichlorobut-1-ene serves as a precursor for various functionalized organic compounds. It can undergo nucleophilic substitution reactions to introduce different functional groups. For instance, reactions with thiols can yield thio-substituted derivatives that exhibit biological activity, such as fungicidal properties .
Diels-Alder Reactions
The compound is utilized in Diels-Alder reactions, where it acts as a diene component to form cyclohexene derivatives. This application is significant in the synthesis of complex natural products and pharmaceuticals.
Polymerization Processes
Due to its reactive double bond and halogen substituents, this compound can participate in polymerization processes to produce chlorinated polymers with enhanced thermal stability and chemical resistance.
Case Study 1: Thiol Reactions
A study conducted by Kacmaz et al. demonstrated the reaction of this compound with various thiols under mild conditions to produce thio-substituted 1,3-butadienes. These compounds showed promising biological activities, indicating potential applications in agrochemicals and pharmaceuticals .
Case Study 2: Diels-Alder Synthesis
In another research effort, the use of this compound in Diels-Alder reactions was explored to synthesize complex bicyclic structures. The resulting compounds exhibited unique properties suitable for further functionalization and development into drug candidates .
Environmental Considerations
While this compound has valuable applications, its use raises environmental concerns due to the presence of chlorine atoms, which can contribute to toxicity and persistence in the environment. Proper handling and disposal methods are essential to mitigate these risks.
Propiedades
Número CAS |
17219-57-7 |
|---|---|
Fórmula molecular |
C4H5Cl3 |
Peso molecular |
159.44 g/mol |
Nombre IUPAC |
1,1,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h2H,1,3H2 |
Clave InChI |
CVLVVCWCZJRIHC-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(Cl)Cl |
SMILES canónico |
C(CCl)C=C(Cl)Cl |
Sinónimos |
1,1,4-Trichloro-1-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















